(4-(Oxazol-2-yl)phenyl)boronic acid
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Overview
Description
(4-(Oxazol-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Oxazol-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction generally employs a palladium catalyst and a base, with the boronic acid serving as one of the coupling partners . The reaction conditions are usually mild, making it suitable for a variety of functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process might include steps such as solvent extraction, crystallization, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: (4-(Oxazol-2-yl)phenyl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Although less common, reduction reactions can modify the oxazole ring or the phenyl group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the boronic acid group in the presence of a base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
(4-(Oxazol-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the design of enzyme inhibitors and probes for biological studies.
Mechanism of Action
The mechanism of action of (4-(Oxazol-2-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with active site residues. The oxazole moiety can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the oxazole moiety, making it less versatile in certain applications.
(4-(Trifluoromethyl)phenyl)boronic Acid: Contains a trifluoromethyl group instead of an oxazole, which can alter its reactivity and binding properties.
(4-(Pyridyl)phenyl)boronic Acid: Features a pyridine ring, offering different electronic and steric properties compared to the oxazole ring.
Uniqueness: (4-(Oxazol-2-yl)phenyl)boronic acid is unique due to the presence of the oxazole moiety, which imparts distinct electronic and steric characteristics. This makes it particularly useful in applications requiring specific interactions, such as enzyme inhibition and molecular recognition .
Properties
IUPAC Name |
[4-(1,3-oxazol-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJLCEFUDPJLTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC=CO2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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